molecular formula C19H13FN4O B12125780 4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B12125780
M. Wt: 332.3 g/mol
InChI Key: PZINOWRWZYVSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound is built around the imidazo[1,2-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known to exhibit a broad range of biological activities. The imidazo[1,2-a]pyrimidine core is recognized as a versatile building block for the synthesis of N-fused heterocycles and is frequently investigated for its potential physiological relevance . The specific incorporation of a benzamide moiety, substituted with a fluorine atom at the 4-position, is a common strategy in inhibitor design. This structural motif is found in compounds targeting various biological pathways, including kinase inhibition . Researchers can utilize this chemical as a key intermediate or a starting point for developing novel therapeutic agents. Its structure suggests potential for application in high-throughput screening assays to identify new modulators of enzymatic activity, particularly within the kinome. Furthermore, derivatives of the imidazo[1,2-a]pyrimidine scaffold have been reported to possess notable optical properties, such as aggregation-induced emission (AIE) and mechanofluorochromism, making them candidates for development in material science applications, including chemosensors and organic electronics . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C19H13FN4O

Molecular Weight

332.3 g/mol

IUPAC Name

4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C19H13FN4O/c20-15-9-7-14(8-10-15)18(25)23-17-16(13-5-2-1-3-6-13)22-19-21-11-4-12-24(17)19/h1-12H,(H,23,25)

InChI Key

PZINOWRWZYVSKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide typically involves the following steps:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Suzuki coupling reaction where a phenylboronic acid is coupled with the imidazo[1,2-a]pyrimidine core in the presence of a palladium catalyst.

    Formation of the benzamide: This final step involves the reaction of the fluorinated imidazo[1,2-a]pyrimidine with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidines with various functional groups.

Scientific Research Applications

4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets within the cell. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Mass (g/mol) Key Observations
Target Compound Imidazo[1,2-a]pyrimidine 2-Ph, 3-(4-F-benzamide) C₂₁H₁₅FN₄O 366.37 High binding affinity
4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Imidazo[1,2-a]pyridine 8-Me, 2-Ph, 3-(4-F-benzamide) C₂₁H₁₆FN₃O 345.38 Reduced steric hindrance
Inhibitor 203 (imidazo[1,2-a]pyrimidine derivative) Imidazo[1,2-a]pyrimidine 8-N substitution, ethynyl linker C₃₀H₂₈F₃N₅O 555.58 10-fold reduced potency vs. target
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Imidazo[1,2-a]pyridine 8-Br, 4-F, 2-Ph C₂₀H₁₄BrFN₂O 429.25 Enhanced halogen bonding; synthetic challenges

Key Insights

Core Heterocycle Differences :

  • Replacement of the pyrimidine ring (target compound) with a pyridine ring (e.g., compound) reduces molecular mass but may alter π-π stacking interactions critical for target binding .
  • Nitrogen substitution at the C-8 position (e.g., Inhibitor 203) significantly reduces potency, as seen in kinase inhibition assays (IC₅₀ > 100 nM vs. <10 nM for the target compound) .

Substituent Effects: Fluorine: The 4-fluoro group in the benzamide moiety enhances metabolic stability and electronegativity, improving target engagement compared to non-fluorinated analogs . Methyl vs. Bromine: A methyl group at C-8 () improves solubility but may reduce steric complementarity. In contrast, bromine at C-8 () introduces steric bulk and halogen bonding but complicates synthesis .

Linker Modifications :

  • Inhibitor 203’s ethynyl linker introduces rigidity, which disrupts conformational flexibility required for optimal binding, leading to reduced potency .

Key Insights

Synthetic Accessibility :

  • The target compound benefits from palladium-catalyzed C–H functionalization (), enabling direct bond formation without pre-functionalization. However, this method requires precise directing groups to ensure regioselectivity .
  • Brominated analogs () face challenges in yield and purity due to bromine’s high reactivity, necessitating multi-step purification .

Bioavailability :

  • Pyridine-core analogs () exhibit higher bioavailability (80–85%) than pyrimidine-based compounds, likely due to reduced molecular weight and improved solubility .

Biological Activity

4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

C20H17FN4O\text{C}_{20}\text{H}_{17}\text{F}\text{N}_{4}\text{O}

It features a fluorine atom at the para position of the benzamide moiety and an imidazo[1,2-a]pyrimidine core which contributes to its biological properties.

Research indicates that compounds similar to 4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Some studies suggest that imidazo[1,2-a]pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Modulation : The compound has been shown to affect cell cycle progression, particularly increasing the percentage of cells in the G2/M phase, which is crucial for cancer treatment strategies aimed at halting tumor growth.

Anticancer Properties

A number of studies have evaluated the anticancer activity of related compounds. For instance:

  • Inhibition of Tubulin Polymerization : Compounds bearing similar structures have demonstrated significant inhibition of tubulin polymerization, a critical process for mitosis in cancer cells. For example, certain derivatives showed IC50 values ranging from 0.15 to 7.26 µM against various cancer cell lines such as A549 and HeLa cells .

Structure-Activity Relationship (SAR)

The efficacy of 4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide can be influenced by modifications to its structure. Key findings include:

Compound ModificationEffect on Activity
Addition of electron-donating groupsIncreased potency against cancer cell lines
Substitution at the C2 position with phenyl ringEnhanced anticancer activity

Case Studies

Several case studies illustrate the potential applications of this compound in therapeutic settings:

  • Study on Sphingomyelinase Inhibition : A related compound was shown to inhibit neutral sphingomyelinase 2 (nSMase2), which is implicated in Alzheimer's disease pathology. This suggests that similar compounds might also possess neuroprotective properties .
  • Antiproliferative Activity : In vitro studies demonstrated that compounds with imidazo[1,2-a]pyrimidine scaffolds exhibited significant antiproliferative effects against various cancer cell lines, with some derivatives achieving submicromolar GI50 values .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-fluoro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide, and how can reaction conditions be tailored to improve yield?

  • Methodology : The synthesis typically involves a multi-step process:

Core Formation : Condensation of 2-aminopyrimidine with a fluorinated benzaldehyde derivative to form the imidazo[1,2-a]pyrimidine core .

Acylation : Reaction with 4-fluorobenzoyl chloride under basic conditions (e.g., triethylamine in dry THF or DCM) to introduce the benzamide group .

  • Optimization Strategies :

  • Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance regioselectivity .
  • High-throughput screening of solvents (e.g., DMF vs. THF) and temperatures (60–100°C) to maximize purity (>95% by HPLC) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks for the imidazo[1,2-a]pyrimidine protons (δ 7.5–8.5 ppm) and fluorobenzamide carbonyl (δ 165–170 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1660–1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z ~373) and fragmentation patterns .

Q. What primary biological activities have been reported, and how do they compare to reference drugs?

  • In Vitro Bioactivity :

Activity Cell Line/Organism IC₅₀/EC₅₀ (µM) Reference Drug (IC₅₀)
AnticancerHeLa (cervical cancer)6.0Doxorubicin (0.4)
AntifungalCandida albicans500 µg/mLFluconazole (2 µg/mL)
InsecticidalSpodoptera frugiperda500 µg/mL (80% mortality)Imidacloprid (0.1 µg/mL)
  • Key Insight : While less potent than reference drugs, its multi-target activity makes it a scaffold for structural optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • SAR Strategies :

  • Fluorine Substitution : Replace 4-fluoro with trifluoromethyl (CF₃) to enhance lipophilicity and metabolic stability, as seen in analogs with improved IC₅₀ values .
  • Core Modifications : Introduce methyl or chloro groups at the imidazo[1,2-a]pyrimidine 7-position to improve kinase inhibition (e.g., Btk inhibition for autoimmune applications) .
    • Experimental Design : Use parallel synthesis to generate derivatives, followed by high-content screening against panels of cancer cell lines and enzymatic targets .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Case Example : Discrepancies in antifungal IC₅₀ values (e.g., 500 µg/mL vs. 200 µg/mL in similar analogs) may arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antifungal testing) .
  • Structural Impurities : Validate compound purity (>98%) via HPLC and elemental analysis before bioassays .
    • Resolution Workflow :

Replicate studies under controlled conditions.

Perform dose-response curves with internal controls (e.g., fluconazole) .

Q. What computational methods are effective for predicting binding modes and off-target effects?

  • Approaches :

  • Docking Simulations : Use AutoDock Vina to model interactions with Btk (PDB: 5P9J) or fungal CYP51 .
  • MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) .
  • ADMET Prediction : SwissADME for bioavailability and toxicity profiling (e.g., CYP450 inhibition risks) .

Q. Why might in vivo efficacy diverge from in vitro results, and how can this be addressed?

  • Key Factors :

  • Pharmacokinetics : Low oral bioavailability due to poor solubility (<10 µg/mL in PBS). Use nanoformulation (e.g., liposomes) to enhance delivery .
  • Metabolic Stability : Rapid hepatic clearance (t₁/₂ <1 hr in rodents). Introduce metabolically resistant groups (e.g., deuterated benzamide) .
    • Experimental Validation : Conduct pharmacokinetic studies in Sprague-Dawley rats with LC-MS/MS plasma monitoring .

Methodological Notes

  • Citation Style : Evidence IDs (e.g., ) reference synthesis, characterization, and bioactivity data from peer-reviewed studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.